Benzyl 2-ethoxyazepane-1-carboxylate

Description

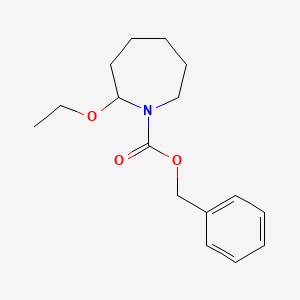

Benzyl 2-ethoxyazepane-1-carboxylate is a benzoate ester derivative featuring a seven-membered azepane ring substituted with an ethoxy group at the 2-position. Azepane rings are prevalent in bioactive molecules due to their conformational flexibility and ability to interact with biological targets, such as enzymes or receptors . The ethoxy group may influence solubility, metabolic stability, and electronic properties, distinguishing it from other azepane derivatives.

Properties

CAS No. |

106412-46-8 |

|---|---|

Molecular Formula |

C16H23NO3 |

Molecular Weight |

277.36 g/mol |

IUPAC Name |

benzyl 2-ethoxyazepane-1-carboxylate |

InChI |

InChI=1S/C16H23NO3/c1-2-19-15-11-7-4-8-12-17(15)16(18)20-13-14-9-5-3-6-10-14/h3,5-6,9-10,15H,2,4,7-8,11-13H2,1H3 |

InChI Key |

XWXFRHYBEDHRRU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CCCCCN1C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-ethoxyazepane-1-carboxylate typically involves the reaction of benzylamine with ethyl 2-bromoacetate under basic conditions to form the intermediate benzyl 2-ethoxyazepane. This intermediate is then subjected to carboxylation using carbon dioxide in the presence of a suitable base to yield the final product.

-

Step 1: Formation of Benzyl 2-ethoxyazepane

Reactants: Benzylamine, Ethyl 2-bromoacetate

Conditions: Basic conditions (e.g., sodium hydroxide or potassium carbonate)

Reaction: [ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{BrCH}_2\text{COOEt} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_2\text{COOEt} ]

-

Step 2: Carboxylation

Reactants: Benzyl 2-ethoxyazepane, Carbon dioxide

Conditions: Basic conditions (e.g., sodium hydroxide)

Reaction: [ \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_2\text{COOEt} + \text{CO}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_2\text{COOEtCOOH} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-ethoxyazepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

Substitution: Alkyl halides, Nucleophiles (e.g., amines, thiols)

Major Products Formed

Oxidation: Carboxylic acids, Ketones

Reduction: Amines, Alcohols

Substitution: Various substituted azepane derivatives

Scientific Research Applications

Benzyl 2-ethoxyazepane-1-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-ethoxyazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzyl group enhances its lipophilicity, allowing it to penetrate biological membranes. The azepane ring can interact with enzymes and receptors, modulating their activity. The carboxylate group may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Benzyl Benzoate (BB)

Benzyl benzoate (BB, CAS 120-51-4) is a simpler ester lacking the azepane moiety. It is widely used as a topical scabicide, achieving an 87% cure rate in clinical trials due to its direct acaricidal activity . Key differences include:

- Structural Complexity : BB lacks the azepane ring and ethoxy group, resulting in lower molecular weight (212.24 g/mol vs. ~307 g/mol for Benzyl 2-ethoxyazepane-1-carboxylate).

- Application: BB’s topical efficacy contrasts with the unknown therapeutic profile of this compound, which may be better suited for systemic applications due to enhanced lipophilicity from the azepane ring.

- Stability : The ethoxy group in the target compound could confer hydrolytic stability compared to BB’s ester group, which is prone to degradation in aqueous environments.

Table 1: Key Properties of this compound vs. BB

Comparison with Azepane Derivatives

Benzyl 4-Oxoazepane-1-carboxylate

This analog (CAS 1430564-02-5) replaces the ethoxy group with a ketone at the 4-position . Differences include:

- Reactivity : The ketone may participate in hydrogen bonding or redox reactions, unlike the chemically inert ethoxy group.

Benazepril Hydrochloride

Key contrasts:

- Substituents : Benazepril’s carboxymethyl and phenylpropyl groups enable angiotensin-converting enzyme binding, whereas the ethoxy group in this compound may modulate different targets.

Table 2: Azepane Derivatives Comparison

Comparison with Aliphatic/Aromatic Benzoates

categorizes benzoates such as methyl benzoate (CAS 93-58-3) and isopropyl benzoate (CAS 939-48-0) . These lack cyclic amine substituents, resulting in:

- Simpler Pharmacokinetics : Smaller aliphatic benzoates are often used as flavoring agents or solvents.

- Reduced Bioactivity : The azepane ring in this compound may enable interactions with biological targets inaccessible to simpler esters.

Research Implications and Gaps

- Synthetic Utility : The ethoxy group and azepane ring position this compound as a versatile intermediate for drug discovery, particularly for central nervous system (CNS) targets.

- Antimicrobial Potential: Structural parallels with BB suggest unexplored topical applications, though efficacy studies are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.